Cas no 2228535-25-7 (1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol)

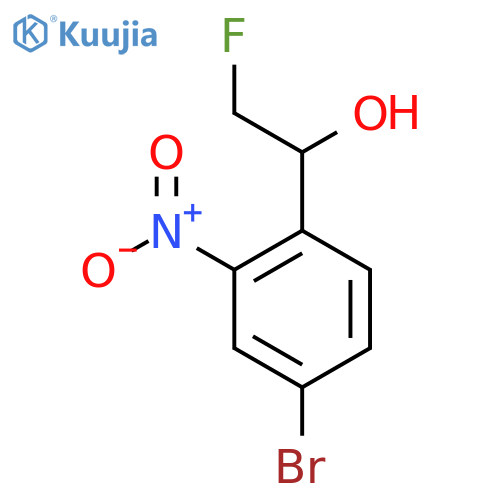

2228535-25-7 structure

商品名:1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol

- 2228535-25-7

- EN300-1924910

-

- インチ: 1S/C8H7BrFNO3/c9-5-1-2-6(8(12)4-10)7(3-5)11(13)14/h1-3,8,12H,4H2

- InChIKey: MVAHUWHIVWHJDP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])C(CF)O

計算された属性

- せいみつぶんしりょう: 262.95933g/mol

- どういたいしつりょう: 262.95933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1924910-2.5g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-10g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-0.25g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-1.0g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1924910-5.0g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1924910-1g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-5g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-0.05g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-0.5g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1924910-10.0g |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol |

2228535-25-7 | 10g |

$5037.0 | 2023-06-01 |

1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

2228535-25-7 (1-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-ol) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 506-17-2(cis-Vaccenic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量